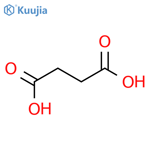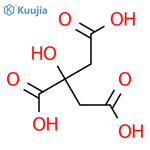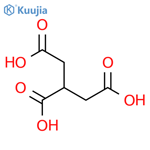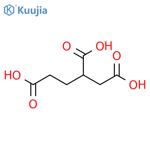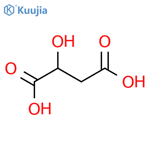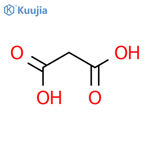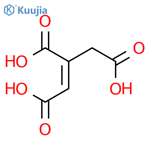- The possible role of hydrothermal vents in chemical evolution: Succinic acid radiolysis and thermolysis, AIP Conference Proceedings, 2014, 1607(1), 104-110
Cas no 1703-58-8 (1,2,3,4-Butanetetracarboxylic acid)
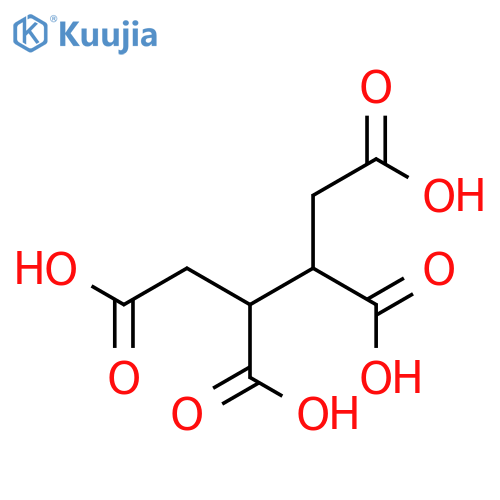
1703-58-8 structure
商品名:1,2,3,4-Butanetetracarboxylic acid
1,2,3,4-Butanetetracarboxylic acid 化学的及び物理的性質
名前と識別子
-
- Butane-1,2,3,4-tetracarboxylic acid
- butanetetracarboxylicacid
- 1,2,3,4-TETRACARBOXYBUTANE
- BTCA
- 1,2,3,4-ButaneTetraCarboxylic
- 1,2,3,4-BUTANETETRACARBOXYLIC ACID (BTCA)
- 1,2,3,4-Butanetetracarboxylic acid
- 1.2.3.4-Butanetetracarboxylicacid
- 1,2,3,4-Butanetetrac
- Butanetetraacetic acid
- 2,3-Bis(carboxymethyl)succinic acid
- 1,2,3,4-BUTANETETRACARBOXYLIC ACID 98%
- Butanetetracarboxylic acid
- GGAUUQHSCNMCAU-UHFFFAOYSA-N
- DSSTox_CID_4670
- DSSTox_RID_77494
- DSSTox_GSID_24670
- trans-Butane-1,2,3,4-tetracarboxylic acid
- C8H10O8
- 1,2,3,4-Butanetetracarboxylicacid
- KSC176C1B
- MLS004491893
- Jsp003474
- 1,2,3,4-Butanetetracarboxylic acid #
- 1,2,3,4-butane tetracarboxylic acid
- CS-0015793
- AMY6185
- NCGC00090718-03
- H11745
- AS-14355
- DTXSID6024670
- FT-0628238
- AKOS015837629
- CAS-1703-58-8
- MFCD00002722
- DTXCID704670
- NSC-21371
- EN300-96134
- W-107885
- InChI=1/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
- SMR001599924
- NCGC00258823-01
- GGAUUQHSCNMCAU-UHFFFAOYSA-
- Tox21_201271
- SCHEMBL22151
- butane-1,2,3,4-tetracarboxylicacid
- Tox21_303236
- CHEMBL1574612
- FT-0606181
- NSC21371
- 1,2,3,4-Butanetetracarboxylic acid (8CI) (9CI)
- NCGC00257149-01
- Ethyl-3-chlorophenylacetate
- 1,3,4-Butanetetracarboxylic acid
- A811192
- 1703-58-8
- 1,2,3,4-Butanetetracarboxylic acid, 99%
- NCGC00090718-02
- NCGC00090718-01
- NS00046876
- DB-022988
-
- MDL: MFCD00002722
- インチ: 1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
- InChIKey: GGAUUQHSCNMCAU-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])(C([H])([H])C(=O)O[H])C([H])(C(=O)O[H])C([H])([H])C(=O)O[H])=O
- BRN: 1729167
計算された属性
- せいみつぶんしりょう: 234.03800
- どういたいしつりょう: 234.038
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 149
じっけんとくせい
- 色と性状: 白色葉針または針結晶。
- 密度みつど: 1.5040 (rough estimate)
- ゆうかいてん: 195-197 ºC (dec.)
- ふってん: 288.8°C at 760 mmHg
- フラッシュポイント: 142.7 ºC
- 屈折率: 1.5800 (estimate)
- ようかいど: 118g/l
- すいようせい: >=10 g/100 mL at 19 ºC
- PSA: 149.20000
- LogP: -0.66260
- ようかいせい: 水とエタノールに可溶である。
1,2,3,4-Butanetetracarboxylic acid セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:3261
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:EK6100000
-
危険物標識:

- TSCA:Yes
- セキュリティ用語:S26;S37/39
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1,2,3,4-Butanetetracarboxylic acid 税関データ
- 税関コード:29171990
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
1,2,3,4-Butanetetracarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A179548-25g |
Butane-1,2,3,4-tetracarboxylic acid |
1703-58-8 | 98% (contains <15%H2O) | 25g |
$7.0 | 2025-02-28 | |
| Enamine | EN300-96134-10.0g |
butane-1,2,3,4-tetracarboxylic acid |
1703-58-8 | 95.0% | 10.0g |
$27.0 | 2025-02-21 | |
| eNovation Chemicals LLC | K39995-500g |
1,2,3,4-Butanetetracarboxylicacid |
1703-58-8 | 97% | 500g |
$335 | 2024-06-08 | |
| Enamine | EN300-96134-50.0g |
butane-1,2,3,4-tetracarboxylic acid |
1703-58-8 | 95.0% | 50.0g |
$45.0 | 2025-02-21 | |
| Enamine | EN300-96134-5.0g |
butane-1,2,3,4-tetracarboxylic acid |
1703-58-8 | 95.0% | 5.0g |
$26.0 | 2025-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 257303-500G |
1,2,3,4-Butanetetracarboxylic acid |
1703-58-8 | 500g |
¥1669.04 | 2023-12-09 | ||
| TRC | B808718-5g |
1,2,3,4-Butanetetracarboxylic Acid |
1703-58-8 | 5g |
$ 65.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005053-100g |
1,2,3,4-Butanetetracarboxylic acid |
1703-58-8 | 99% | 100g |
¥127 | 2024-05-25 | |
| Enamine | EN300-96134-25.0g |
butane-1,2,3,4-tetracarboxylic acid |
1703-58-8 | 95.0% | 25.0g |
$35.0 | 2025-02-21 | |
| Ambeed | A179548-100g |
Butane-1,2,3,4-tetracarboxylic acid |
1703-58-8 | 98% (contains <15%H2O) | 100g |
$20.0 | 2025-02-28 |
1,2,3,4-Butanetetracarboxylic acid 合成方法
合成方法 1
1,2,3,4-Butanetetracarboxylic acid Raw materials
1,2,3,4-Butanetetracarboxylic acid Preparation Products
1,2,3,4-Butanetetracarboxylic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1703-58-8)1,2,3,4-Butanetetracarboxylic acid
注文番号:LE5177
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:47
価格 ($):discuss personally
1,2,3,4-Butanetetracarboxylic acid 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
1703-58-8 (1,2,3,4-Butanetetracarboxylic acid) 関連製品
- 97-61-0(2-Methyl-pentanoic Acid)
- 595-37-9(Dimebutic acid)
- 597-43-3(2,2-Dimethylsuccinic acid)
- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)
- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)
- 498-21-5(Methylsuccinic acid)
- 99-66-1(Valproic acid)
- 105-43-1(3-methylpentanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1703-58-8)1,2,3,4-Butanetetracarboxylic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1703-58-8)1,2,3,4-Butanetetracarboxylic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
